2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
CAS No.: 1547144-26-2
VCID: VC3098918
Molecular Formula: C6H8FNS
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and CharacterizationThe synthesis of 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine would likely involve reactions that introduce both the fluorine and thiophene moieties. Common methods might include nucleophilic substitution reactions or cross-coupling reactions, depending on the starting materials available. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be essential for confirming the structure and purity of the synthesized compound. Potential ApplicationsGiven its structural features, 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine could have potential applications in medicinal chemistry, particularly in areas like neuropharmacology or oncology, where related compounds have shown promise . The thiophene ring can participate in π-stacking interactions, which may enhance binding affinity to biological targets. Additionally, the fluorine atom can improve the compound's pharmacokinetic properties. Research Findings and Future DirectionsWhile specific research findings on 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine are not available, studies on similar compounds suggest that they can exhibit significant biological activity. For instance, compounds with thiophene rings have been explored for their antimicrobial properties and interactions with specific biological targets. Future research should focus on synthesizing this compound and evaluating its biological activity using in vitro and in vivo models. |
---|---|
CAS No. | 1547144-26-2 |
Product Name | 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine |
Molecular Formula | C6H8FNS |
Molecular Weight | 145.2 g/mol |
IUPAC Name | 2-fluoro-2-thiophen-2-ylethanamine |
Standard InChI | InChI=1S/C6H8FNS/c7-5(4-8)6-2-1-3-9-6/h1-3,5H,4,8H2 |
Standard InChIKey | MQNJYYTWJPKECF-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C(CN)F |
Canonical SMILES | C1=CSC(=C1)C(CN)F |
PubChem Compound | 83853517 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume